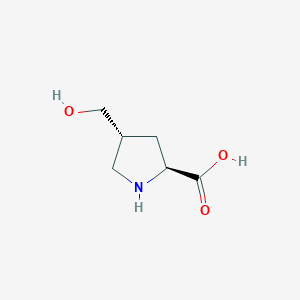
(2S,4R)-4-(Hydroxymethyl)pyrrolidine-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S,4R)-4-(Hydroxymethyl)pyrrolidine-2-carboxylic acid is a chiral amino acid derivative It is characterized by a pyrrolidine ring with a hydroxymethyl group at the 4-position and a carboxylic acid group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2S,4R)-4-(Hydroxymethyl)pyrrolidine-2-carboxylic acid typically involves the following steps:
Formation of Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the cyclization of appropriate precursors, such as amino alcohols or amino acids.
Introduction of Hydroxymethyl Group: The hydroxymethyl group can be introduced via hydroxymethylation reactions, often using formaldehyde or other suitable reagents.
Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions, such as the reaction of a nitrile with a strong acid or base.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and cost-effectiveness. Catalysts and specific reaction conditions are often employed to enhance the efficiency of each step.
Types of Reactions:
Oxidation: The hydroxymethyl group can undergo oxidation to form a carboxylic acid or aldehyde.
Reduction: The carboxylic acid group can be reduced to an alcohol or aldehyde.
Substitution: The hydroxymethyl group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as alkyl halides or sulfonates.
Major Products:
Oxidation: Formation of (2S,4R)-4-(Formyl)pyrrolidine-2-carboxylic acid.
Reduction: Formation of (2S,4R)-4-(Hydroxymethyl)pyrrolidine-2-methanol.
Substitution: Formation of various substituted pyrrolidine derivatives.
Scientific Research Applications
(2S,4R)-4-(Hydroxymethyl)pyrrolidine-2-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a chiral auxiliary in asymmetric synthesis.
Biology: Studied for its potential role in enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the synthesis of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of (2S,4R)-4-(Hydroxymethyl)pyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxymethyl and carboxylic acid groups play crucial roles in binding to these targets, influencing their activity and function. The compound may modulate biochemical pathways by inhibiting or activating specific enzymes, leading to various biological effects.
Comparison with Similar Compounds
(2S,4R)-4-(Hydroxymethyl)pyrrolidine-2-methanol: Similar structure but with an alcohol group instead of a carboxylic acid.
(2S,4R)-4-(Formyl)pyrrolidine-2-carboxylic acid: Similar structure but with a formyl group instead of a hydroxymethyl group.
Uniqueness: (2S,4R)-4-(Hydroxymethyl)pyrrolidine-2-carboxylic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its chiral nature also adds to its uniqueness, making it valuable in asymmetric synthesis and chiral drug development.
Properties
Molecular Formula |
C6H11NO3 |
|---|---|
Molecular Weight |
145.16 g/mol |
IUPAC Name |
(2S,4R)-4-(hydroxymethyl)pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C6H11NO3/c8-3-4-1-5(6(9)10)7-2-4/h4-5,7-8H,1-3H2,(H,9,10)/t4-,5+/m1/s1 |
InChI Key |
CISMGNUPDUKNQK-UHNVWZDZSA-N |
Isomeric SMILES |
C1[C@H](CN[C@@H]1C(=O)O)CO |
Canonical SMILES |
C1C(CNC1C(=O)O)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


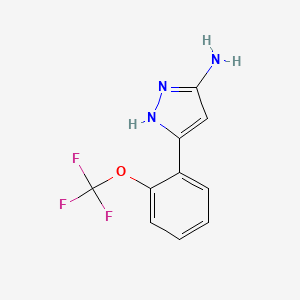
![[2-(3-methoxyphenyl)ethyl][(3-methyl-1-propyl-1H-pyrazol-5-yl)methyl]amine](/img/structure/B11749684.png)

![[(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl][(1-propyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11749702.png)
![(2R,4R)-2-(1H-Benzo[d]imidazol-2-yl)-1-methylpiperidin-4-amine](/img/structure/B11749715.png)
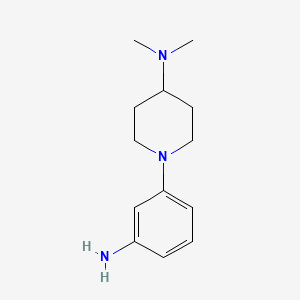
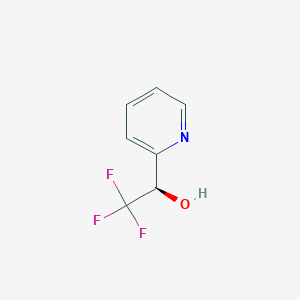
![(2R)-2-phenyl-2H,3H-imidazo[1,2-a]pyridine-6-carbonitrile](/img/structure/B11749719.png)
![[(1,3-dimethyl-1H-pyrazol-5-yl)methyl][(furan-2-yl)methyl]amine](/img/structure/B11749725.png)
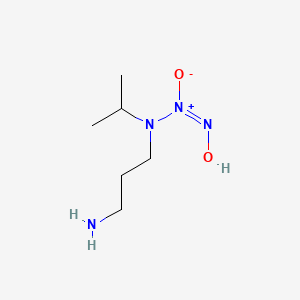

![N-[(3,5-difluorophenyl)methyl]-1-propyl-1H-pyrazol-3-amine](/img/structure/B11749736.png)

-1H-pyrazol-5-yl]methyl})amine](/img/structure/B11749746.png)
